

In Vitro Efficacy and Mechanistic Profile of CB-839, a Glutaminase Inhibitor

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamine is a critical nutrient for cancer cell proliferation and survival, playing a central role in cellular metabolism and energy production. Glutaminase, the enzyme that converts glutamine to glutamate, is a key gateway for glutamine's entry into the citric acid cycle and is a validated target in oncology. CB-839 is a potent and selective inhibitor of glutaminase that has shown significant anti-tumor activity in preclinical models of various cancers, including soft tissue sarcoma and chondrosarcoma.[1] This document provides a comprehensive overview of the in vitro studies characterizing the activity and mechanism of action of CB-839.

Quantitative Data Summary

The in vitro anti-proliferative activity of CB-839 has been evaluated across a panel of cancer cell lines. The following table summarizes the IC50 values (the concentration of a drug that gives half-maximal response) obtained from cell viability assays.



Cell Line	Cancer Type	Assay Type	IC50 (nM)	Reference
A2058	Melanoma	CellTiter-Glo	10	[1]
U-87 MG	Glioblastoma	CellTiter-Glo	15	[1]
HT-1080	Fibrosarcoma	CellTiter-Glo	25	[1]
SW 1353	Chondrosarcoma	CellTiter-Glo	50	[1]
NF1-deficient	Neurofibromatosi s Type 1	Synthetic Lethality	Y100	[1]

Key Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Cells are treated with a serial dilution of CB-839 (e.g., from 0.01 nM to 10 μM) or vehicle control (DMSO).
- Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
- Lysis and Luminescence Reading: After incubation, the plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well, and the contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plates are then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve



using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Target Engagement

Western blotting is used to detect the levels of specific proteins in cell lysates to confirm the downstream effects of glutaminase inhibition.

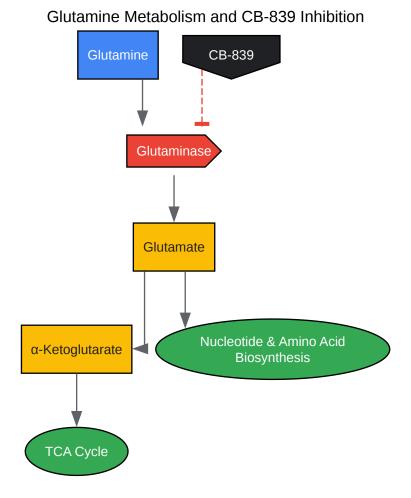
Methodology:

- Cell Lysis: Cells are treated with CB-839 or vehicle for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., c-Myc, p-mTOR, etc.) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Glutamine Metabolism and the Effect of CB-839

The following diagram illustrates the central role of glutamine in cancer cell metabolism and the point of intervention for CB-839.





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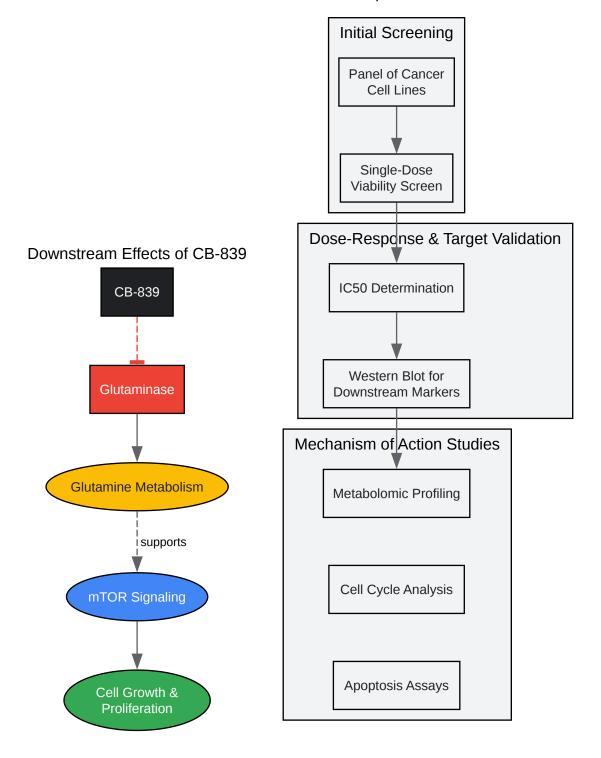
Caption: Inhibition of Glutaminase by CB-839 blocks glutamine metabolism.

Downstream Signaling Affected by CB-839

Inhibition of glutamine metabolism by CB-839 can impact several downstream signaling pathways critical for cancer cell growth and survival, such as the mTOR pathway.



In Vitro Compound Evaluation Workflow



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References

- 1. researchgate.net [researchgate.net]
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